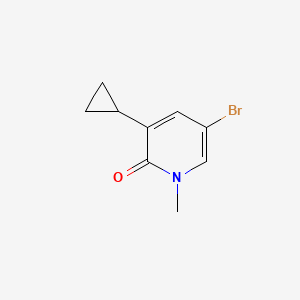
Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-(2-hydroxyethyl)benzonitrile is a chemical compound that belongs to the benzonitrile family. It is characterized by the presence of a cyano group attached to a benzene ring, along with a fluorine atom and a hydroxyethyl group. This unique structure influences its reactivity and physical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing benzonitriles involves the reaction of benzaldehyde with hydroxylamine hydrochloride. This reaction typically occurs under optimized conditions, such as a molar ratio of benzaldehyde to hydroxylamine hydrochloride of 1:1.4, at a temperature of 135°C for 4.5 hours. Tetrabutylammonium bromide is often used as a phase transfer catalyst, and DMF (dimethylformamide) serves as the solvent. This method yields benzonitrile with an excellent yield of 92.8% .
Industrial Production Methods
In industrial settings, the production of benzonitriles can be scaled up using similar synthetic routes. The use of ionic liquids as recycling agents has been explored to make the process more environmentally friendly. For example, hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt can be used as an alternative to hydroxylamine hydrochloride, eliminating the need for metal salt catalysts and simplifying the separation process .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(2-hydroxyethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Manganese dioxide (MnO2) is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst can be used for the reduction of the cyano group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 3-Fluoro-4-(formyl)benzonitrile or 3-Fluoro-4-(carboxy)benzonitrile.
Reduction: 3-Fluoro-4-(2-hydroxyethyl)benzylamine.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-4-(2-hydroxyethyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-fluoro-4-(2-hydroxyethyl)benzonitrile exerts its effects depends on its interaction with molecular targets. The cyano group can act as an electrophile, while the hydroxyethyl group can participate in hydrogen bonding. These interactions can influence various biochemical pathways, making the compound useful in different research applications .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzonitrile: Lacks the hydroxyethyl group, making it less reactive in certain reactions.
3-Fluoro-4-(hydroxymethyl)benzonitrile: Similar structure but with a hydroxymethyl group instead of a hydroxyethyl group.
2-Fluoro-4-(trifluoromethyl)benzonitrile: Contains a trifluoromethyl group, which significantly alters its chemical properties.
Uniqueness
3-Fluoro-4-(2-hydroxyethyl)benzonitrile is unique due to the presence of both a fluorine atom and a hydroxyethyl group, which provide distinct reactivity and physical properties compared to other benzonitriles. This makes it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
193290-21-0 |
|---|---|
Molecular Formula |
C9H8FNO |
Molecular Weight |
165.16 g/mol |
IUPAC Name |
3-fluoro-4-(2-hydroxyethyl)benzonitrile |
InChI |
InChI=1S/C9H8FNO/c10-9-5-7(6-11)1-2-8(9)3-4-12/h1-2,5,12H,3-4H2 |
InChI Key |
ZRXMRVDQJPUNIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methanone, [(7S)-hexahydro-7-methyl-4-(phenylmethyl)-1H-1,4-diazepin-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]-](/img/structure/B12329189.png)
![(2R,3S,4E,5S)-3-(3,5-dichlorophenoxy)-2-[(3,5-dichlorophenoxy)methyl]-4-(fluoromethylidene)-5-methoxyoxolane](/img/structure/B12329204.png)


![1,2-Pyrrolidinedicarboxylic acid, 2-[(3-fluorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12329215.png)


![{1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B12329232.png)

![2-Pyridinemethanamine, N-[2-(diphenylphosphino)ethyl]-](/img/structure/B12329239.png)




